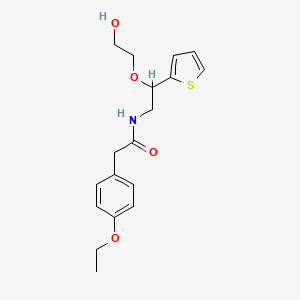
2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide is a compound with significant potential in biological research. Its unique structural features may contribute to various biological activities, making it a subject of interest in pharmacological studies. This article explores its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.
- Molecular Formula : C18H23NO4S
- Molecular Weight : 349.45 g/mol
- IUPAC Name : 2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide
The compound's biological activity is hypothesized to arise from its ability to interact with specific biological targets. It may exhibit activity through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of an ethoxyphenyl group suggests potential interactions with receptor sites, possibly affecting signal transduction pathways.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, a related compound demonstrated significant efficacy against RNA viruses, with EC50 values in the low micromolar range .
| Compound | Target Virus | EC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCV | 0.35 | |
| Compound B | TMV | 30.57 ± 3.11 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
In vitro studies have suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells. For example, compounds targeting the vitamin D receptor have been linked to reduced prostate cancer cell growth .
Case Studies
-
Antiviral Efficacy Study
A study evaluated the antiviral efficacy of various substituted anilines against the Hepatitis C virus (HCV). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard antiviral agents, suggesting promising therapeutic potential for related compounds . -
Cancer Cell Proliferation Inhibition
Research has shown that compounds with similar acetamide structures can effectively inhibit the growth of prostate cancer cells by modulating gene expression related to cell cycle regulation and apoptosis . -
Enzyme Inhibition Assays
High-throughput screening of related compounds revealed that several derivatives could inhibit key metabolic enzymes, indicating potential for metabolic disease interventions .
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-2-22-15-7-5-14(6-8-15)12-18(21)19-13-16(23-10-9-20)17-4-3-11-24-17/h3-8,11,16,20H,2,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVESYYWSEWPDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














